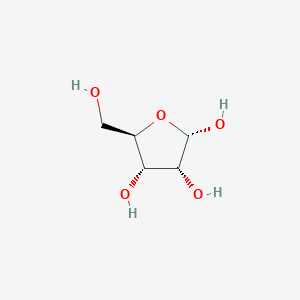

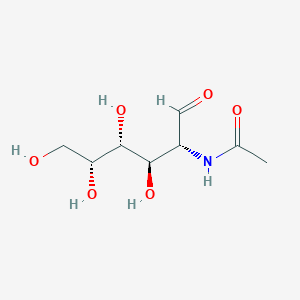

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahidroxi-1-oxohexan-2-il)acetamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves radical cyclization reactions, which can be a key step in the construction of cyclic structures. In the study presented in paper , N-Benzyl-2-halo-N-(6-oxo-1-cyclohexen-1-yl)acetamides were subjected to radical cyclization using tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in boiling toluene. This process resulted in the formation of octahydroindole diones, which are valuable intermediates in the synthesis of various alkaloids. The reaction provided a general method to access 5-membered lactams, which are significant in the synthesis of complex natural products like alkaloids.

Molecular Structure Analysis

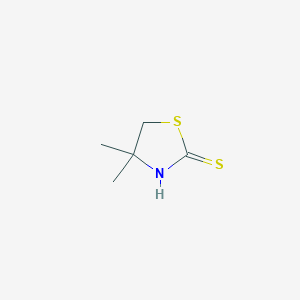

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. In paper , the structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was determined using a combination of elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. The compound crystallized in the monoclinic system, which provided insights into its three-dimensional arrangement and potential reactivity.

Chemical Reactions Analysis

Chemical reactions involving acetamide derivatives can lead to a variety of products depending on the reaction conditions and the structure of the starting materials. In the case of the compound studied in paper , the radical cyclization led to a diastereomeric mixture of octahydroindole diones. This demonstrates the complexity of chemical reactions involving acetamide derivatives and highlights the importance of controlling reaction conditions to achieve the desired outcome.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the crystal structure analysis performed in paper revealed that the compound crystallized in a specific space group, which can affect its melting point, solubility, and other physical properties. Additionally, Density Functional Theory (DFT) calculations were carried out to predict the NMR properties of the compound, which were then correlated with experimental results. This kind of analysis is essential for the characterization and application of new chemical entities.

Aplicaciones Científicas De Investigación

Entrega de fármacos

La D-Galactosa se ha investigado como un poderoso andamiaje para la entrega de fármacos debido a sus propiedades distintivas e interacciones con receptores celulares específicos. En el campo de la entrega de fármacos, la galactosa funciona como un ligando para dirigirse selectivamente a las células que expresan receptores de galactosa, como los hepatocitos, los macrófagos y ciertas células cancerosas. La unión directa de la galactosa al fármaco principal o a nanopartículas cargadas con fármacos o liposomas aumenta la absorción celular, mejorando así la entrega del fármaco a las células diana previstas .

Diagnóstico

También se ha descubierto que la galactosa es útil en el diagnóstico. Las pruebas de diagnóstico basadas en la galactosa, como la prueba de capacidad de eliminación de galactosa, se utilizan para evaluar la función hepática y evaluar la enfermedad hepática, así como la reserva funcional hepática .

Teranóstica

Los agentes teranósticos basados en galactosa pueden diseñarse combinando las capacidades de entrega de fármacos y diagnóstico. Esto implica el uso de D-galactosa como vector para el diseño de profármacos y las estrategias sintéticas que permiten su realización, conjuntamente en el diagnóstico y la teranóstica .

Producción de biocombustible

La D-Galactosa es útil como materia prima para la producción de biocombustible. Es un monómero de carbohidratos abundante y existe ampliamente en macroalgas, plantas y residuos lácteos. Se han estudiado procesos biotecnológicos para la utilización de galactosa para la producción de biocombustible a partir de biomasa rica en galactosa .

Producción de edulcorante bajo en calorías

La D-Galactosa se puede utilizar para la producción de edulcorantes bajos en calorías. Las tecnologías enzimáticas para la producción de edulcorantes bajos en calorías son más urgentes. La D-Tagatosa es una alternativa prometedora baja en calorías al azúcar. Se han realizado estudios sobre la caracterización y la modificación genética de la L-arabinosa isomerasa para mejorar la bioconversión de la D-galactosa a D-tagatosa

Propiedades

IUPAC Name |

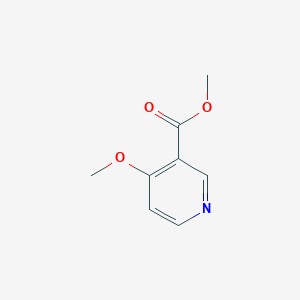

N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLBDJOUHNCFQT-OSMVPFSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1811-31-0 | |

| Record name | GalNAc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1811-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D N-Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001811310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-β-D-galactosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/833755V695 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.